
Ceramide tetrahexoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ceramide tetrahexoside is a complex glycosphingolipid composed of a ceramide backbone linked to four hexose sugar molecules. It is a significant component of cell membranes and plays a crucial role in cellular recognition and signaling processes. This compound is particularly notable for its involvement in various biological functions and its association with certain metabolic disorders.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ceramide tetrahexoside typically involves the sequential addition of hexose sugars to a ceramide backbone. This process can be achieved through enzymatic glycosylation, where specific glycosyltransferases catalyze the transfer of sugar moieties to the ceramide. The reaction conditions often include controlled pH, temperature, and the presence of cofactors such as uridine diphosphate (UDP)-sugars.
Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological methods, utilizing genetically engineered microorganisms that express the necessary glycosyltransferases. These microorganisms are cultured in bioreactors under optimized conditions to maximize the yield of the desired glycosphingolipid. The product is then purified using chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions: Ceramide tetrahexoside can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the hydroxyl groups of the hexose sugars, leading to the formation of aldehydes or carboxylic acids.
Reduction: The carbonyl groups in the ceramide backbone can be reduced to hydroxyl groups.
Substitution: The hydroxyl groups on the hexose sugars can be substituted with other functional groups, such as acetyl or phosphate groups.
Common Reagents and Conditions:
Oxidation: Reagents such as periodic acid or sodium periodate are commonly used under mild acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride can be used under anhydrous conditions.
Substitution: Acetylation can be achieved using acetic anhydride in the presence of a base like pyridine.
Major Products:
Oxidation: Aldehyde or carboxylic acid derivatives of this compound.
Reduction: Hydroxylated this compound.
Substitution: Acetylated or phosphorylated this compound.
Applications De Recherche Scientifique
Ceramide tetrahexoside has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study glycosphingolipid biosynthesis and metabolism.
Biology: It plays a role in cell signaling, apoptosis, and differentiation. It is also involved in the formation of lipid rafts in cell membranes.
Medicine: this compound is studied for its involvement in metabolic disorders such as Tay-Sachs disease and generalized gangliosidosis. It is also explored as a potential therapeutic target for cancer treatment.
Industry: It is used in the development of skincare products due to its role in maintaining skin barrier function and hydration.
Mécanisme D'action
Ceramide tetrahexoside exerts its effects through its interaction with specific cellular receptors and enzymes It is involved in the modulation of cell signaling pathways, particularly those related to apoptosis and cell differentiation The compound can influence the activity of protein kinase C and other signaling molecules, leading to changes in cellular behavior
Comparaison Avec Des Composés Similaires
Ceramide tetrahexoside can be compared with other glycosphingolipids such as:
Ceramide trihexoside: Similar in structure but contains one less hexose sugar. It is associated with Fabry disease.
Glucosylceramide: Contains a single glucose molecule linked to ceramide. It is a precursor in the biosynthesis of more complex glycosphingolipids.
Lactosylceramide: Composed of a ceramide linked to a disaccharide (lactose). It is involved in cell adhesion and signaling.
Uniqueness: this compound is unique due to its specific structure and the number of hexose sugars it contains. This structure allows it to participate in distinct biological processes and makes it a key player in certain metabolic pathways and diseases.
Propriétés
Formule moléculaire |
C62H117N3O23 |
|---|---|
Poids moléculaire |
1272.6 g/mol |
Nom IUPAC |
N-[(E,2S,3R)-1-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]octadecanamide;azane |
InChI |
InChI=1S/C62H114N2O23.H3N/c1-4-6-8-10-12-14-16-18-19-21-23-25-27-29-31-33-46(71)64-40(41(70)32-30-28-26-24-22-20-17-15-13-11-9-7-5-2)38-80-60-54(78)51(75)58(44(36-67)83-60)87-62-55(79)52(76)57(45(37-68)84-62)85-59-47(63-39(3)69)49(73)56(43(35-66)82-59)86-61-53(77)50(74)48(72)42(34-65)81-61;/h30,32,40-45,47-62,65-68,70,72-79H,4-29,31,33-38H2,1-3H3,(H,63,69)(H,64,71);1H3/b32-30+;/t40-,41+,42+,43+,44+,45+,47+,48-,49+,50-,51+,52+,53+,54+,55+,56-,57-,58+,59-,60+,61-,62-;/m0./s1 |
Clé InChI |
XDFKEWMMUVERIL-ISNOFFNISA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)NC(=O)C)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O.N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)NC(=O)C)O)O)O)O)C(C=CCCCCCCCCCCCCC)O.N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


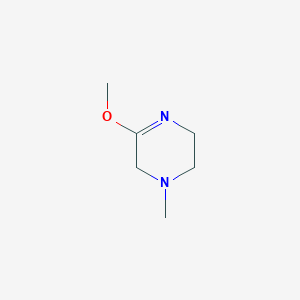
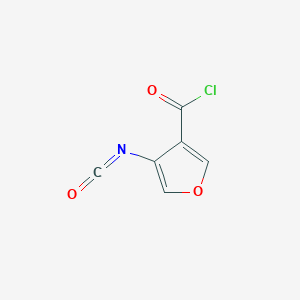

![1-Methyl-3-methoxy-7,9-dihydroxy-6H-dibenzo[b,d]pyran-6-one](/img/structure/B13810742.png)
![[(1R,2S)-2-(methylamino)cyclopentyl]methyl N,N-dimethylcarbamate](/img/structure/B13810744.png)

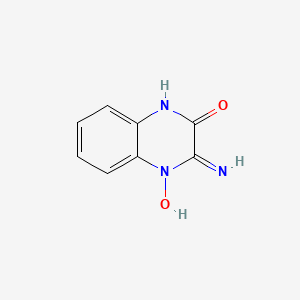
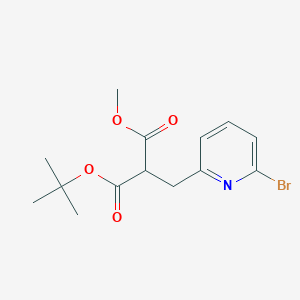
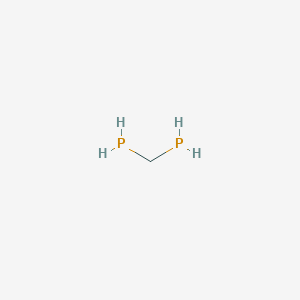
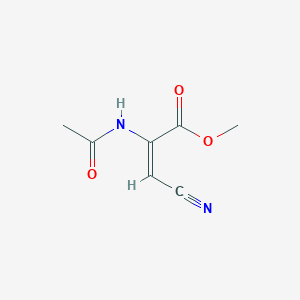
![3,6,8-Trimethylpyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13810783.png)
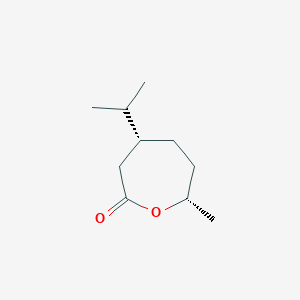
![1-[4-Methoxy-3-(methylsulfanyl)phenyl]methanamine](/img/structure/B13810789.png)

